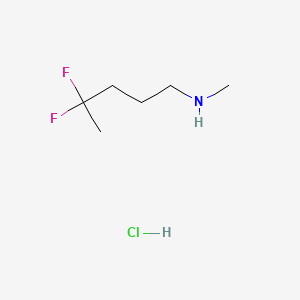
(4,4-Difluoropentyl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluoropentyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClF2N and a molecular weight of 173.6 g/mol. This compound is characterized by the presence of a difluoropentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties.
準備方法
The synthesis of (4,4-Difluoropentyl)(methyl)amine hydrochloride typically involves the reaction of 4,4-difluoropentyl halides with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
化学反応の分析
(4,4-Difluoropentyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Acylation and Alkylation: The amine group can react with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.
Common reagents used in these reactions include halogenoalkanes, acyl chlorides, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4,4-Difluoropentyl)(methyl)amine hydrochloride is utilized in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and drug development.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems
作用機序
The mechanism of action of (4,4-Difluoropentyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
(4,4-Difluoropentyl)(methyl)amine hydrochloride can be compared with other similar compounds, such as bis(4,4-difluoropentyl)amine hydrochloride. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, bis(4,4-difluoropentyl)amine hydrochloride has a different molecular weight and may exhibit distinct reactivity and biological effects .
Similar Compounds
Bis(4,4-difluoropentyl)amine hydrochloride: Another fluorinated amine compound with similar applications in research and synthesis.
4,4-Difluoropentylamine: A related compound without the methyl group, used in various chemical reactions and studies.
生物活性
(4,4-Difluoropentyl)(methyl)amine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique fluorinated structure may influence its biological activity, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₇H₁₄F₂N.HCl
- Molecular Weight : 179.65 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.
Pharmacological Profile
-
Mechanism of Action :
- The compound is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This is significant for conditions such as depression and anxiety.
- Fluorinated amines often exhibit increased potency due to enhanced binding affinity to biological targets.
-
Therapeutic Potential :
- Cancer Treatment : Early studies suggest that compounds with similar structures may inhibit specific cancer pathways (e.g., Raf kinase), indicating potential use in oncology for treating various cancers such as melanoma and leukemia .
- Neurological Disorders : The modulation of neurotransmitter systems positions this compound as a candidate for treating neurological disorders.
Case Studies
- A study investigated the effect of fluorinated amines on cancer cell lines, demonstrating that this compound significantly reduced cell viability in certain types of cancer cells through apoptosis induction .
- Another research highlighted the compound's ability to penetrate the blood-brain barrier effectively due to its lipophilic nature, suggesting its potential application in treating central nervous system disorders .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of this compound compared to other similar compounds:
Research Findings
Recent findings indicate that the biological activity of this compound is closely linked to its structural properties. The introduction of fluorine atoms enhances its interaction with biological targets, which can lead to increased efficacy in therapeutic applications.
-
In Vitro Studies :
- In vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines.
- Neurotransmitter release assays indicated that it may enhance serotonin levels in synaptic clefts, providing a basis for its use in treating mood disorders.
-
In Vivo Studies :
- Animal models showed promising results with improved behavioral outcomes in models of anxiety and depression when treated with this compound.
特性
分子式 |
C6H14ClF2N |
|---|---|
分子量 |
173.63 g/mol |
IUPAC名 |
4,4-difluoro-N-methylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-6(7,8)4-3-5-9-2;/h9H,3-5H2,1-2H3;1H |
InChIキー |
FMKPCCMWNYFHKV-UHFFFAOYSA-N |
正規SMILES |
CC(CCCNC)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















